Cas no 1323010-51-0 (Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester)

Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester structure
1323010-51-0 structure
Product name:Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester
CAS No:1323010-51-0
MF:C18H28N2O4
MW:336.425925254822
CID:4694420

Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester
    • Inchi: 1S/C18H28N2O4/c1-5-13(2)16(17(21)19-14(3)11-23-4)20-18(22)24-12-15-9-7-6-8-10-15/h6-10,13-14,16H,5,11-12H2,1-4H3,(H,19,21)(H,20,22)
    • InChI Key: LUUZGSIIAORCJV-UHFFFAOYSA-N
    • SMILES: O=C(C(C(C)CC)NC(=O)OCC1C=CC=CC=1)NC(C)COC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 10
  • Complexity: 383
  • Topological Polar Surface Area: 76.7

Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1787182-250mg
Phenylmethyl N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]carbamate
1323010-51-0 98%
250mg
¥10964.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1787182-500mg
Phenylmethyl N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]carbamate
1323010-51-0 98%
500mg
¥19080.00 2024-08-09

Additional information on Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester

Recent Advances in the Study of Carbamic Acid Derivative (1323010-51-0) and Its Potential Applications in Chemical Biology and Medicine

The compound with the CAS number 1323010-51-0, identified as Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique carbamate and phenylmethyl ester functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural elucidation, and biological activities, making it a compound of interest for drug discovery and development.

One of the key areas of research has been the synthesis and optimization of 1323010-51-0. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves the yield and purity of the compound. The researchers employed a multi-step process involving the condensation of 2-methoxy-1-methylethylamine with a suitably protected amino acid derivative, followed by the introduction of the phenylmethyl ester group. This method not only enhances the scalability of the synthesis but also allows for the incorporation of various modifications to explore structure-activity relationships (SAR).

In terms of biological activity, preliminary in vitro studies have demonstrated that 1323010-51-0 exhibits inhibitory effects on certain enzymes involved in inflammatory pathways. Specifically, the compound has been shown to modulate the activity of phospholipase A2 (PLA2), an enzyme implicated in the production of pro-inflammatory mediators. These findings suggest potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Further mechanistic studies are underway to elucidate the precise molecular interactions and downstream effects of this inhibition.

Another promising avenue of research involves the use of 1323010-51-0 as a scaffold for the development of protease inhibitors. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of this compound exhibit selective inhibition against cathepsin B, a protease associated with tumor progression and metastasis. The researchers utilized molecular docking and dynamics simulations to identify key binding interactions, which could inform the design of more potent and selective inhibitors. These findings highlight the versatility of 1323010-51-0 as a starting point for the development of targeted therapies.

Despite these advancements, challenges remain in the development of 1323010-51-0-based therapeutics. Pharmacokinetic studies have indicated that the compound has moderate bioavailability and a relatively short half-life in vivo, necessitating further optimization to improve its drug-like properties. Additionally, the potential for off-target effects and toxicity needs to be thoroughly investigated in preclinical models. Collaborative efforts between academic and industrial researchers are expected to address these challenges and accelerate the translation of this compound into clinical applications.

In conclusion, the carbamic acid derivative 1323010-51-0 represents a promising candidate for drug discovery, with demonstrated activities in inflammation and oncology. Ongoing research aims to refine its synthesis, expand its therapeutic potential, and overcome existing limitations. As the field progresses, this compound may serve as a valuable tool for understanding disease mechanisms and developing novel treatments.

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